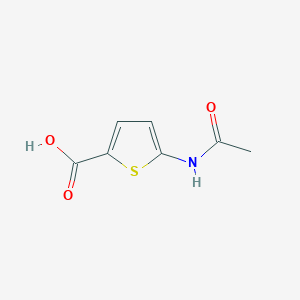

5-(Acetylamino)thiophene-2-carboxylic acid

Description

Significance of Thiophene (B33073) Carboxylic Acids and Their Acetylamino Derivatives in Chemical Biology

Thiophene carboxylic acids and their derivatives are recognized as "privileged structures" in medicinal chemistry. nih.gov This term refers to molecular scaffolds that are capable of binding to multiple biological targets, making them a rich source for the discovery of new therapeutic agents. nih.gov The thiophene ring itself is a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a drug molecule without loss of biological activity, while potentially improving properties like solubility and metabolism. nih.gov

The addition of an acetylamino group to the thiophene carboxylic acid scaffold further enhances its potential for biological interactions. Acetylamino groups can participate in hydrogen bonding, a key interaction for the binding of drugs to their protein targets. Research has shown that 2-(acylamino)thiophene derivatives can act as positive allosteric modulators of the GABAB receptor, a target for treating conditions like anxiety and epilepsy. Furthermore, substituted thiophene derivatives have been investigated as inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes implicated in a variety of diseases including glaucoma and Alzheimer's disease. nih.gov

Thiophene-based compounds have also shown promise as antiviral agents. For instance, derivatives of thiophene-2-carboxylic acid have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme for viral replication. nih.gov In the realm of pain and inflammation, inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids, have been developed using thiophene-containing scaffolds. semanticscholar.org

Interdisciplinary Research Landscape Surrounding 5-(Acetylamino)thiophene-2-carboxylic acid and Related Scaffolds

The utility of this compound and its relatives extends beyond the confines of chemical biology and into the realm of materials science. The inherent electronic properties of the thiophene ring make it a valuable component in the synthesis of conjugated polymers. nih.gov These polymers have found applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

The versatility of the thiophene scaffold is further highlighted by its use in the creation of novel dyes. Thiophene-based azo dyes have been developed for a variety of applications, showcasing the broad reach of this class of compounds. nih.gov The ability to functionalize the thiophene ring, as seen with the carboxylic acid and acetylamino groups in the title compound, allows for the fine-tuning of the electronic and physical properties of these materials.

The synthesis of derivatives from foundational molecules like 5-bromothiophene-2-carboxylic acid through methods such as Suzuki cross-coupling reactions enables the creation of a diverse library of compounds for screening in various applications, from pharmaceuticals to materials science. nih.gov This interdisciplinary approach, where a single chemical scaffold can be adapted for multiple uses, underscores the importance of fundamental chemical synthesis in driving innovation across different scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

5-acetamidothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-4(9)8-6-3-2-5(12-6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQHWNVTOWFQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409453 | |

| Record name | 5-(acetylamino)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-46-7 | |

| Record name | 5-(acetylamino)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Acetylamino Thiophene 2 Carboxylic Acid

Established Synthetic Routes to 5-(Acetylamino)thiophene-2-carboxylic acid and its Key Intermediates

The preparation of this compound can be achieved through several pathways, primarily involving the formation of a 2-aminothiophene precursor followed by acetylation and subsequent functional group manipulations.

Acetylation of an amino group on the thiophene (B33073) ring is a crucial step in the synthesis of the target molecule. This transformation is typically performed on a precursor such as methyl 2-aminothiophene-5-carboxylate. The amino group at the 5-position can be acetylated using standard acetylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base.

In a related context, the acetylation of 2-thienylacetic acid with acetic anhydride in the presence of phosphoric acid or zinc chloride is a known method to produce 5-acetyl-2-thienylacetic acid. google.com This highlights a common strategy for introducing an acetyl group onto the thiophene ring, which can be a precursor to the carboxylic acid functionality.

Controlling the position of substituents on the thiophene ring is paramount for the successful synthesis of this compound. The inherent reactivity of the thiophene ring favors electrophilic substitution at the C2 and C5 positions. pharmaguideline.com This inherent regioselectivity is often exploited in synthetic strategies.

For instance, the synthesis of 5-substituted thiophene-2-carboxylic acids can be achieved through the treatment of thiophene-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA), which leads to double deprotonation to form a 5-lithio derivative. wikipedia.org This intermediate can then react with various electrophiles to introduce a substituent at the 5-position.

Furthermore, reactions on thiophene derivatives with existing substituents at the 2-position often direct incoming groups to the 5-position. For example, the reaction of 2-acetylthiophene (B1664040) with a CH3OH–CCl4–VO(acac)2 system results in the regioselective insertion of a carboxylate group at the 5-position, yielding methyl 5-acetyl-2-thiophenecarboxylate with high efficiency. semanticscholar.org Similarly, metal-halogen exchange reactions can be used to control regiochemistry. For example, the metallation of 3,4,5-trichloro-2-thiophenenitrile with n-butyllithium can lead to the desired 2-thienyllithium (B1198063) species, although side reactions can occur. beilstein-journals.org

The formation of the carboxylic acid group at the C2 position is a key transformation. A common strategy involves the oxidation of a suitable precursor, such as a methyl group or an aldehyde. For example, thiophene-2-carboxylic acid can be prepared by the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde. wikipedia.orggoogle.com

One patented method describes the oxidation of 2-aceto-thienone directly in the solvent in which it was formed, using an aqueous alkaline hypochlorite (B82951) solution, to produce thiophene-2-carboxylic acid. google.com Another approach involves the selective oxidation of the methylene (B1212753) group of 5-acetyl-2-thienylacetic acid using a chromic anhydride complex or a dichromate to yield 5-carboxy-2-acetylthiophene. google.com The oxidation of methylthiophenes to thiophenecarboxylic acids can also be achieved using reagents like sodium dichromate in a sealed tube at elevated temperatures. psu.edu

The construction of the thiophene ring itself is often accomplished through condensation and cyclization reactions. The Gewald reaction is a prominent multi-component condensation method for synthesizing polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.orgwikipedia.org The resulting 2-aminothiophene can then be further functionalized. The mechanism is believed to start with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

The Paal-Knorr synthesis is another classical method for thiophene formation, involving the reaction of 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide. pharmaguideline.com These cyclization strategies provide the core thiophene scaffold, which can then be elaborated to the desired this compound.

Table 1: Key Condensation and Cyclization Reactions for Thiophene Synthesis

| Reaction Name | Reactants | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | Polysubstituted 2-Aminothiophene | organic-chemistry.org, wikipedia.org, researchgate.net |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Phosphorus Pentasulfide | Thiophene | pharmaguideline.com |

Modern synthetic methods increasingly rely on catalysis to improve efficiency and selectivity. Vanadium (V), iron (Fe), and molybdenum (Mo) containing catalysts have been shown to be effective in the synthesis of 2-thiophenecarboxylic acid and its derivatives. semanticscholar.orgresearchgate.netresearchgate.net

A notable method involves the reaction of thiophenes with a CCl4–CH3OH–catalyst system. semanticscholar.orgresearchgate.net In this reaction, Fe(acac)3, VO(acac)2, and Mo(CO)6 have been identified as effective catalysts, leading to the formation of 2-thiophenecarboxylic acid derivatives in good yields. semanticscholar.orgresearchgate.net The reaction is proposed to proceed through the oxidation of methanol (B129727) by tetrachloromethane to form reactive intermediates that then functionalize the thiophene ring. semanticscholar.org This catalytic system can be applied to substituted thiophenes, often with high regioselectivity. semanticscholar.org For instance, an iron-catalyzed hydrothiolation of gem-difluoroalkenes has also been developed, showcasing the versatility of iron catalysts in C-S bond formation. acs.org

Table 2: Catalytic Synthesis of 2-Thiophenecarboxylic Acid Derivatives

| Catalyst | Reaction System | Key Features | Reference |

|---|---|---|---|

| VO(acac)2, Fe(acac)3, Mo(CO)6 | Thiophene, CCl4, CH3OH | Direct carboxylation of thiophenes; good yields (44–85%). | semanticscholar.org, researchgate.net |

| Fe(acac)3 | gem-Difluoroalkenes, Disulfides | Regioselective hydrothiolation. | acs.org |

The principles of green chemistry are increasingly being applied to the synthesis of thiophene derivatives to minimize environmental impact. derpharmachemica.comnih.goveurekaselect.comresearchgate.net This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

The Gewald reaction, a key step in many thiophene syntheses, has been adapted to greener conditions. derpharmachemica.com For example, microwave-assisted organic synthesis (MAOS) has been employed to significantly reduce reaction times for the Gewald reaction. derpharmachemica.comresearchgate.net The use of recyclable catalysts, such as piperidinium (B107235) borate, in the Gewald reaction also aligns with green chemistry principles. thieme-connect.com Furthermore, developing syntheses in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions, is a major focus. nih.govthieme-connect.comrsc.org For instance, the synthesis of halogenated thiophenes has been achieved using sodium halides as a source of electrophilic halogens in ethanol, avoiding harsher reagents. nih.gov These green approaches are valuable for the sustainable production of thiophene-containing compounds, including this compound. eurekaselect.comresearchgate.net

Chemical Reactivity and Functional Group Interconversions of this compound

The strategic manipulation of the functional groups of this compound allows for the synthesis of a wide array of novel compounds. The following sections detail the specific reactions that can be carried out at the carboxylic acid moiety, the acetylamino group, and the thiophene nucleus itself.

Reactions at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for modification, readily undergoing reactions such as esterification and amidation to produce a variety of derivatives.

Esterification: The conversion of this compound to its corresponding esters can be achieved through standard acid-catalyzed esterification procedures. For instance, the reaction with an alcohol in the presence of an acid catalyst like sulfuric acid or thionyl chloride yields the respective ester. The ethyl ester, this compound ethyl ester, is a known derivative.

Amidation: The synthesis of amides from this compound involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form the acid chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). These methods facilitate the formation of a new carbon-nitrogen bond, leading to the corresponding N-substituted 5-(acetylamino)thiophene-2-carboxamides. The reaction conditions are generally mild, allowing for a broad range of amines to be used.

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation | 1. SOCl₂ or DCC; 2. R¹R²NH | Amide |

Transformations Involving the Acetylamino Group (e.g., Deacetylation, Further Acylation, Alkylation)

The acetylamino group at the 5-position significantly influences the reactivity of the thiophene ring and can itself be chemically modified.

Deacetylation: The acetyl group can be removed to yield 5-aminothiophene-2-carboxylic acid. This transformation is typically achieved by acid or base-catalyzed hydrolysis. The resulting amino group is a key intermediate for the synthesis of a variety of other derivatives through further functionalization.

Further Acylation: The nitrogen of the acetylamino group can, under certain conditions, undergo further acylation, though this is less common than acylation of the deacetylated amine. More synthetically useful is the acylation of the free amine obtained after deacetylation, allowing for the introduction of different acyl groups.

Alkylation: While direct alkylation of the acetylamino group can be challenging, the nitrogen can be alkylated. However, a more common approach involves the alkylation of the corresponding 5-aminothiophene-2-carboxylic acid derivative.

| Transformation | Typical Reagents | Product |

| Deacetylation | Acid (e.g., HCl) or Base (e.g., NaOH) | 5-Aminothiophene-2-carboxylic acid |

| Further Acylation (of the amine) | Acyl chloride or anhydride | N-Acyl-5-aminothiophene-2-carboxylic acid |

| Alkylation (of the amine) | Alkyl halide | N-Alkyl-5-aminothiophene-2-carboxylic acid |

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

The thiophene ring is susceptible to electrophilic aromatic substitution, and the positions of substitution are directed by the existing functional groups. The acetylamino group is an activating, ortho, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. In the case of this compound, the powerful activating effect of the amino group directs incoming electrophiles to the 3- and 4-positions.

Halogenation: Halogenation, such as bromination or chlorination, is expected to occur at the 3- and/or 4-positions of the thiophene ring. The reaction can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group onto the thiophene ring can be achieved using nitrating agents. Due to the activated nature of the ring, mild nitrating conditions would be required to avoid over-reaction or degradation. The nitro group would be directed to the 3- or 4-position.

| Reaction | Typical Reagents | Expected Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | 3- and/or 4-position |

| Chlorination | N-Chlorosuccinimide (NCS) | 3- and/or 4-position |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 3- and/or 4-position |

Nucleophilic Substitution Reactions at Substituted Positions

While the thiophene ring itself is electron-rich and generally undergoes electrophilic substitution, nucleophilic substitution can occur on derivatives where a suitable leaving group is present. For instance, if a halogen atom is introduced at the 3- or 4-position via electrophilic halogenation, it can subsequently be displaced by a nucleophile.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds on thiophene rings. youtube.com A halogenated derivative of this compound could serve as a substrate in such reactions, allowing for the introduction of a wide variety of substituents.

Oxidation and Reduction Pathways of this compound

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. This is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. nih.govresearchgate.net The oxidation state of the sulfur can influence the electronic properties of the thiophene ring. Selective oxidation to the sulfoxide can be achieved with one equivalent of the oxidizing agent, while stronger conditions or an excess of the oxidant will lead to the sulfone. acsgcipr.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would yield 5-(acetylamino)thiophen-2-yl)methanol. Additionally, if a nitro group were introduced onto the ring via electrophilic substitution, it could be selectively reduced to an amino group using reagents such as tin(II) chloride or catalytic hydrogenation. masterorganicchemistry.comyoutube.com This provides another route to di-amino substituted thiophene derivatives.

Derivatization Strategies and Structure Activity Relationship Sar Studies Pertaining to 5 Acetylamino Thiophene 2 Carboxylic Acid

Rational Design Principles for 5-(Acetylamino)thiophene-2-carboxylic acid Derivatives

Rational drug design for derivatives of this compound involves a systematic approach to modifying its core structure. The primary points of modification include the acetylamino group, the carboxylic acid moiety, and the thiophene (B33073) ring itself.

Systematic Modification of the Acetylamino Group

The acetylamino group at the 5-position of the thiophene ring is a key interaction domain and a prime target for modification. Altering the acyl component (R-CO) of the amide can significantly impact a derivative's potency, selectivity, and metabolic stability. Research into related 2-(acylamino)thiophene derivatives has shown that systematic modification of this group is a valid strategy for developing potent modulators of biological targets, such as GABAB receptors. researchgate.netresearchgate.net

Strategies often involve:

Chain Length Variation: Extending or shortening the alkyl chain of the acyl group.

Introduction of Branching: Incorporating branched alkyl groups (e.g., isobutyryl, pivaloyl) to explore steric effects.

Aromatic/Heteroaromatic Substitution: Replacing the acetyl group with benzoyl or other aromatic/heteroaromatic moieties to introduce potential π-stacking interactions.

| Modification on Acetylamino Group (R- in R-CONH-) | Rationale | Potential Impact on Activity |

|---|---|---|

| Methyl (Acetyl) | Parent structure, baseline activity. | Reference |

| Ethyl (Propionyl) | Slight increase in lipophilicity and size. | May increase or decrease activity depending on binding pocket size. |

| tert-Butyl (Pivaloyl) | Introduce steric bulk. | Can improve selectivity or block metabolic sites, but may reduce activity if the pocket is constrained. |

| Phenyl (Benzoyl) | Introduce aromaticity for potential π-π interactions. | Often leads to significant changes in activity profile; may increase potency. |

Exploration of Substituents at the Carboxylic Acid Position (e.g., Esters, Amides)

The carboxylic acid at the C2 position is a critical functional group, often involved in hydrogen bonding or ionic interactions with biological targets. However, its acidic nature can limit cell permeability and oral bioavailability. Therefore, converting it into esters or amides is a common prodrug or derivatization strategy. drughunter.comlibretexts.org

Esterification: The reaction of the carboxylic acid with an alcohol under acidic conditions yields an ester. libretexts.org This masks the polar carboxyl group, increasing lipophilicity and potentially improving membrane transport. Methyl, ethyl, and other alkyl esters are frequently synthesized. researchgate.net

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. organic-chemistry.org This replacement can introduce new hydrogen bond donors and acceptors, altering the binding mode of the compound.

In studies of related 2-(acylamino)thiophene-3-carboxylates, the bioisosteric replacement of a methyl ester group with various amide functionalities was explored. researchgate.net Interestingly, these amide analogs did not exhibit significant activity at the GABAB receptor, highlighting that the ester moiety was crucial for the desired pharmacological effect in that specific scaffold. researchgate.net This demonstrates the context-dependent nature of such modifications.

| Functional Group at C2 | General Properties | Observed/Potential Impact on Activity |

|---|---|---|

| Carboxylic Acid (-COOH) | Acidic, polar, H-bond donor/acceptor. | Forms strong interactions but may have poor permeability. |

| Methyl Ester (-COOCH3) | Neutral, less polar, H-bond acceptor. | Often improves permeability; activity is target-dependent. researchgate.net |

| Amide (-CONH2) | Neutral, polar, H-bond donor/acceptor. | Can introduce new interactions; in some thiophene series, this led to loss of activity. researchgate.net |

Regiochemical Variations on the Thiophene Ring (e.g., Halogenation, Alkylation)

Introducing substituents directly onto the C3 and C4 positions of the thiophene ring is a powerful strategy to modulate the electronic properties and steric profile of the molecule. wikipedia.org

Halogenation: The addition of halogens (e.g., chlorine, bromine) to the thiophene ring is a common tactic in medicinal chemistry. Halogens can alter the acidity of adjacent protons, form halogen bonds, and block sites of metabolism. Routes for preparing halogenated 2-thiophenecarboxylic acid derivatives have been developed, often for use as building blocks in complex syntheses, such as for insecticides. beilstein-journals.orgresearchgate.net

Alkylation: The introduction of small alkyl groups like methyl or ethyl can enhance binding through van der Waals interactions and increase lipophilicity. nih.gov Friedel-Crafts acylation followed by reduction is a classic method to introduce alkyl groups, typically at the reactive α-position (C5), but modifications can be directed to the β-positions (C3, C4) if the α-positions are blocked. derpharmachemica.com

SAR studies on other classes of compounds have shown that the position and nature of substituents are critical; for instance, a methoxy (B1213986) group at one position might be essential for activity, while a chloro or bromo group at the same position abolishes it. researchgate.net

| Position | Substituent | Rationale for Modification | Potential Impact on Activity |

|---|---|---|---|

| C3 or C4 | -Cl, -Br | Modulate electronics, block metabolism, form halogen bonds. beilstein-journals.org | Can significantly increase or decrease potency. |

| C3 or C4 | -CH3 | Increase lipophilicity, fill hydrophobic pockets. derpharmachemica.com | Often leads to modest improvements in binding affinity. |

| C3 or C4 | -CF3 | Strongly electron-withdrawing, increases metabolic stability. cambridgemedchemconsulting.com | Can profoundly alter electronic character and binding interactions. |

Bioisosteric Replacements and Scaffold Modifications

Bioisosterism involves replacing a functional group or an entire scaffold with another that retains similar physical and chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. drughunter.comnih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced by other acidic moieties like tetrazole or acyl sulfonamides. drughunter.comnih.gov Tetrazoles, for example, are a well-known bioisostere for carboxylic acids and have been successfully used in drugs like losartan (B1675146) to improve potency and bioavailability. drughunter.com

Thiophene Ring Bioisosteres: The thiophene ring itself can be considered a bioisostere of a benzene (B151609) ring. nih.gov In some contexts, replacing a benzene or phenol (B47542) moiety with thiophene is well-tolerated by receptors and can avoid metabolic liabilities associated with phenols. nih.gov Conversely, replacing the thiophene ring with other five-membered heterocycles like furan (B31954) can be explored. Studies on oligomers have shown that substituting thiophene with furan alters the electronic properties and rigidity of the molecule. nih.gov

Scaffold Hopping: This involves more drastic changes to the core structure while aiming to maintain the key pharmacophoric features. For the this compound scaffold, this could involve replacing the thiophene with other rings, such as thiazole (B1198619) or pyrimidine (B1678525), that can present the key substituents in a similar spatial arrangement. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For thiophene analogs, QSAR studies can provide deep insights into the molecular properties that drive activity.

A QSAR study conducted on a series of 43 thiophene analogs with anti-inflammatory activity revealed the dominant role of electronic properties in modulating their biological effect. researchgate.net The key descriptors identified were:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of a molecule. A lower ELUMO value suggests a better ability to accept electrons, which can be crucial for interactions with biological targets.

These models, once validated, can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov

| QSAR Descriptor | Definition | Significance in Thiophene Analog Activity researchgate.net |

|---|---|---|

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons; found to be a dominant factor in modulating anti-inflammatory activity. |

| Dipole Moment (μ) | A measure of the net molecular polarity. | Highlights the importance of the overall polarity and polar interactions for biological activity. |

Pharmacophore Elucidation and Ligand Design Based on the this compound Scaffold

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.gov Elucidating the pharmacophore for the this compound scaffold is a critical step in designing new, more potent ligands.

Based on the SAR data, a hypothetical pharmacophore model for this class of compounds would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetylamino group.

A Hydrogen Bond Donor: The N-H of the acetylamino group.

A Hydrogen Bond Donor/Acceptor or Anionic Center: The carboxylic acid group at the C2 position.

A Hydrophobic/Aromatic Region: The thiophene ring itself.

From the QSAR studies on related thiophenes, a three-point pharmacophore was established to aid in the design of novel anti-inflammatory molecules. researchgate.net Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of compounds (like the ZINC database) to identify novel scaffolds that match the required features. nih.govnih.gov Hits from this virtual screening can then be docked into the target protein's active site to predict their binding mode and affinity, prioritizing the most promising candidates for synthesis and biological testing. This integrated approach of SAR, QSAR, and pharmacophore modeling provides a powerful strategy for the efficient discovery of new drug candidates based on the this compound scaffold.

Biological and Medicinal Chemistry Research Applications of 5 Acetylamino Thiophene 2 Carboxylic Acid Derivatives

Antimicrobial Investigations of 5-(Acetylamino)thiophene-2-carboxylic acid Analogs

Thiophene-based compounds, including derivatives of thiophene-2-carboxylic acid, are well-documented for their antimicrobial potential. frontiersin.orgnih.gov Synthetic modifications to the thiophene-2-carboxamide structure, for instance, have been shown to significantly influence their biological activity. researchgate.net

Analogs of this compound, specifically thiophene-2-carboxamide derivatives, have demonstrated a range of antibacterial activities. The introduction of different substituents on the thiophene (B33073) ring and the carboxamide nitrogen has allowed researchers to explore structure-activity relationships and identify compounds with potent efficacy against various bacterial pathogens. nih.gov

Derivatives of thiophene-2-carboxylic acid have shown notable activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. In one study, newly synthesized thioureides of 2-thiophene carboxylic acid were active against S. aureus, although higher concentrations were needed for multidrug-resistant strains. researchgate.net Another study on thiophene-2-carboxamide derivatives revealed that compounds substituted with a methoxy (B1213986) group exhibited good inhibitory activity against S. aureus. nih.gov Specifically, an amino thiophene-2-carboxamide derivative with a methoxy group showed an activity index of 83.3% compared to ampicillin, with a 20 mm inhibition zone. nih.gov Research into other thiophene analogs, such as certain 5-oxopyrrolidine derivatives, has also identified compounds with promising and selective activity against multidrug-resistant S. aureus strains. nih.gov

Table 1: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives Against S. aureus

| Compound | Substituent | Inhibition Zone (mm) | Activity Index vs. Ampicillin (%) |

|---|---|---|---|

| Amino thiophene-2-carboxamide 7b | Methoxy | 20 | 83.3 |

| Hydroxy thiophene-2-carboxamide 3b | Methoxy | 17 | 70.8 |

Data sourced from a study on thiophene-2-carboxamide derivatives. nih.gov

The challenge of treating infections caused by Gram-negative bacteria has spurred research into new antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds in this area. frontiersin.orgnih.gov Studies have shown that certain thiophene-2-carboxamide derivatives are effective against Escherichia coli and Pseudomonas aeruginosa. For example, an amino thiophene-2-carboxamide derivative demonstrated the highest activity index against P. aeruginosa (86.9%) and a significant index against E. coli (64.0%) when compared to ampicillin. nih.gov In another study, a thiophene derivative was found to be more potent than the standard drug gentamicin (B1671437) against P. aeruginosa. nih.gov Furthermore, specific thiophene derivatives have shown promising activity against colistin-resistant E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 mg/L. frontiersin.orgnih.gov

Table 2: Efficacy of Amino Thiophene-2-Carboxamide 7b Against Gram-Negative Bacteria

| Bacterial Strain | Inhibition Zone (mm) | Activity Index vs. Ampicillin (%) |

|---|---|---|

| Escherichia coli | - | 64.0 |

| Pseudomonas aeruginosa | 20 | 86.9 |

Data sourced from a study on thiophene-2-carboxamide derivatives. nih.gov

The rise of multidrug-resistant (MDR) bacteria presents a major global health threat, necessitating the development of novel antibiotics. rsc.org Thiophene derivatives have been identified as having potential against these challenging pathogens. frontiersin.orgnih.gov Research has demonstrated the efficacy of certain thiophene compounds against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.orgnih.gov For instance, select thiophene derivatives exhibited MIC₅₀ values between 16 and 32 mg/L for colistin-resistant A. baumannii and between 8 and 32 mg/L for colistin-resistant E. coli. frontiersin.orgnih.gov Time-kill curve assays confirmed the bactericidal effects of these compounds against these MDR strains. frontiersin.orgnih.gov Other research has highlighted a thiophenyl substituted pyrimidine (B1678525) derivative that showed higher potency than vancomycin (B549263) and methicillin (B1676495) against Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org Furthermore, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been investigated as good antibacterial agents against extended-spectrum β-lactamase (ESBL)-producing E. coli. mdpi.com

The antibacterial effects of thiophene derivatives are attributed to several molecular mechanisms. One key mechanism is the disruption of the bacterial cell membrane. nih.gov Treatment with certain thiophene derivatives leads to increased membrane permeabilization in both A. baumannii and E. coli. frontiersin.orgnih.govresearchgate.net This disruption of membrane integrity is a critical factor in their bactericidal action.

Another proposed mechanism is enzyme inhibition. Molecular docking studies suggest that thiophene derivatives have a strong binding affinity to outer membrane proteins (OMPs) such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. frontiersin.orgnih.gov In other cases, the antibacterial action is attributed to the inhibition of essential enzymes involved in cell division, such as FtsZ. A thiophenyl-pyrimidine derivative was found to effectively inhibit FtsZ polymerization and its GTPase activity, leading to bactericidal effects. rsc.org Additionally, some thiophene-2-carboxylic acid derivatives have been identified as inhibitors of bacterial capsule biogenesis, an important virulence factor for pathogens like uropathogenic E. coli. nih.gov

The therapeutic potential of thiophene derivatives extends beyond antibacterial applications to include antifungal and antiprotozoal activities.

Several studies have demonstrated the antifungal properties of thiophene-based compounds. Thioureides of 2-thiophene carboxylic acid exhibited activity against fungal species such as Candida albicans and Aspergillus niger, with MIC values ranging from 31.25 to 62.5 μg/mL. researchgate.net Other research has shown that novel thiophene derivatives containing a benzimidazole (B57391) moiety possess activity against various fungal species. nih.gov Specifically, N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have been identified as potential antifungal agents, with studies suggesting their mechanism of action may involve the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.gov

In the realm of antiprotozoal research, derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426) have been synthesized and evaluated. By modifying the N(4)-thiosemicarbazone moiety with different amines, researchers developed a series of compounds with activity against various protozoa. nih.gov One particular derivative showed significant antiamoebic activity, while another was found to be more active against Trichomonas vaginalis than the reference drug, metronidazole. nih.gov

Antibacterial Activity and Mechanistic Insights

Anticancer Research Focused on this compound Derivatives

Derivatives built upon the this compound scaffold have become a significant area of interest in oncology research. The thiophene ring, a sulfur-containing heterocycle, is a versatile pharmacophore whose unique electronic and geometric properties make it a valuable component in the design of novel therapeutic agents. nih.govplos.org Researchers have extensively modified this core structure to explore and enhance its potential as an anticancer agent, leading to the discovery of compounds with potent cytotoxic, pro-apoptotic, and anti-angiogenic activities. nih.govmdpi.com

Cytotoxic and Antiproliferative Effects on Various Cancer Cell Lines

A significant body of research has demonstrated that derivatives of the thiophene carboxamide scaffold exhibit potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. nih.govmdpi.com These compounds have shown the ability to reduce cell viability in a dose-dependent manner. researchgate.net

For instance, studies on novel thiophene carboxamide compounds, such as those designated MB-D2 and MB-D4, revealed significant cytotoxic effects. nih.gov When tested against the A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines, these derivatives substantially reduced cell viability at concentrations of 100 µM. nih.gov Specifically, MB-D2 was the most active against the MCF-7 cell line, and both MB-D2 and MB-D4 showed promising effects against HT-29 colon cancer cells. nih.gov Another study highlighted a thiophene carboxylate derivative, F8, which induced cell death in lymphoma and leukemia cell lines at low micromolar concentrations. plos.org

The antiproliferative activity of these derivatives often shows selectivity, with lower toxicity observed towards normal human cell lines, such as HFB-4 (normal human cells) and HaCaT (keratinocytes), indicating a potential for targeted cancer therapy. nih.govresearchgate.net Research on 2-bromo-5-substituted thiophenes also showed selective anticancer activity against HepG2 (liver cancer) and Caco-2 (colorectal adenocarcinoma) cell lines. nih.gov Similarly, certain pyrrolidinone-hydrazone derivatives bearing a 5-nitrothiophene moiety were found to be highly active against pancreatic (Panc-1) and breast cancer (MDA-MB-231) cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Thiophene Derivatives on Various Cancer Cell Lines

Derivative Type Cancer Cell Line Effect Reference Thiophene Carboxamide (MB-D2) MCF-7 (Breast) 38.93% ± 8.19 cell viability at 100 μΜ nih.gov Thiophene Carboxamide (MB-D4) MCF-7 (Breast) 53.98% ± 19.46 cell viability at 100 μΜ nih.gov Thiophene Carboxamide (MB-D2) HT-29 (Colon) 30.6% ± 18.4 cell viability at 100 μΜ nih.gov Thiophene Carboxamide (MB-D4) HT-29 (Colon) 51% ± 23.2 cell viability at 75 μΜ nih.gov Thiophenecarboxylate (F8) Lymphoma/Leukemia CC50 values from 0.805 μM to 3.05 μM nih.gov Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives MCF-7 (Breast), HepG-2 (Liver) IC50 from 23.2 to 95.9 µM [16, 21] Thiophene-3-carboxamide (14d) HCT116, MCF7, PC3, A549 Excellent anti-proliferative activity mdpi.com 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C06) HT-29 (Colon) High cytotoxicity mdpi.com

Table of Mentioned Chemical Compounds

Compound Name This compound 2-bromo-5-substituted thiophenes 5-bromothiophene-2-carboxylic acid 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide 3-hydroxybenzo[b]thiophene-2-carboxylic acid 4-(4-benzylphenyl) thiazol-2-amine Tinoridine Tiaprofenic acid Zileuton Annexin V Propidium Iodide (PI) BAX Bcl-2 p53 Cytochrome C PAN-90806 Arachidonic acid Leukotrienes Thiophene Thiophene carboxamide Thiophene carboxylate Pyrrolidinone-hydrazone 5-nitrothiophene Thio-chalcone N-(5-substituted) thiophene-2-alkylsulfonamides Pivalate

Anti-inflammatory Properties of this compound Analogs

Investigation of Underlying Anti-inflammatory Pathways

Derivatives of this compound are subjects of research for their potential anti-inflammatory properties, which are thought to arise from a variety of mechanisms, primarily through the modulation of key inflammatory mediators. While direct studies on the specific anti-inflammatory pathways of this compound are limited, research on structurally related thiophene compounds provides significant insights into their likely mechanisms of action.

A primary anti-inflammatory pathway for many thiophene derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govdntb.gov.ua These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators. nih.gov For instance, certain 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives have demonstrated dual inhibition of 5-LOX and COX-1 at submicromolar concentrations. nih.gov The anti-inflammatory effects of these compounds are often attributed to the thiophene scaffold, which can be enhanced by various substituents. nih.gov

Furthermore, thiophene derivatives have been shown to modulate the production of inflammatory cytokines. nih.gov Studies on various thiophene-based compounds have indicated an ability to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov In some cases, these derivatives have also been found to upregulate the production of anti-inflammatory cytokines like interleukin-10 (IL-10). nih.gov The regulation of these cytokines is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. plos.orgresearchgate.net For example, certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to exert their anti-inflammatory effects by activating the NRF2 pathway, which in turn suppresses the NF-κB pathway and downregulates pro-inflammatory cytokine expression. researchgate.net

Another potential anti-inflammatory mechanism for thiophene derivatives is through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. For instance, a benzothiophene (B83047) carboxylate derivative has been found to alleviate ulcerative colitis by suppressing mTOR complex 1 (mTORC1) activation. This suggests that derivatives of this compound could potentially exert anti-inflammatory effects through similar pathways.

The following table summarizes the potential anti-inflammatory pathways of thiophene derivatives based on studies of related compounds.

| Pathway/Target | Observed Effect in Thiophene Derivatives | Potential Implication for this compound Derivatives |

| COX/LOX Inhibition | Dual inhibition of 5-LOX and COX-1 by some thiophene derivatives. nih.gov | Potential to reduce the production of prostaglandins and leukotrienes. |

| Cytokine Modulation | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enhancement of anti-inflammatory cytokines (IL-10). nih.gov | May control the inflammatory cascade by balancing cytokine levels. |

| NF-κB Pathway | Inhibition of NF-κB translocation and activity. plos.orgresearchgate.net | Potential to suppress the expression of multiple inflammatory genes. |

| NRF2 Pathway | Activation of NRF2, leading to downstream anti-inflammatory effects. researchgate.net | May offer a protective mechanism against oxidative stress-related inflammation. |

| mTORC1 Pathway | Suppression of mTORC1 activation in a model of ulcerative colitis. | Could potentially modulate cell growth, proliferation, and inflammation. |

Enzyme and Receptor Target Interaction Studies

Derivatives of thiophene-2-carboxylic acid have been extensively investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication. nih.govnih.gov These compounds act as non-nucleoside inhibitors (NNIs), binding to an allosteric site on the enzyme, which leads to a conformational change that inhibits its activity. researchgate.net

Structure-activity relationship (SAR) studies have revealed that the thiophene-2-carboxylic acid scaffold is a key pharmacophore for this activity. nih.govnih.gov The carboxylic acid group is crucial for binding, and modifications at other positions on the thiophene ring significantly influence the inhibitory potency. For instance, the introduction of an arylsulfonylamino group at the 3-position and a phenyl group at the 5-position of the thiophene ring has yielded potent inhibitors of both the HCV NS5B polymerase and HCV subgenomic RNA replication in cell-based assays. nih.gov

Further optimization of these lead compounds has involved the modification of the amide linkage. The synthesis of tertiary amides of thiophene-2-carboxylic acids has led to compounds with enhanced inhibitory activity. nih.gov These studies have provided valuable insights into the bioactive conformation of this class of molecules, aided by modeling and transferred nuclear Overhauser effect (trNOE) studies. nih.gov The following table presents data on the inhibitory activity of some thiophene-2-carboxylic acid derivatives against HCV NS5B polymerase.

| Compound | Modification | HCV NS5B Polymerase IC₅₀ (µM) | HCV Replicon IC₅₀ (µM) |

| Lead Sulfonamide | 3-Arylsulfonylamino-5-phenyl | Potent | Potent |

| Tertiary Amide 1 | Modified amide linkage | Improved Potency | Improved Potency |

| Tertiary Amide 2 | Further amide modification | High Potency | High Potency |

Note: Specific IC₅₀ values are often proprietary and not always publicly disclosed in initial discovery papers. The table reflects the relative potencies as described in the literature.

G protein-coupled receptor 35 (GPR35) has emerged as a potential therapeutic target for inflammatory and metabolic diseases. nih.govfrontiersin.org Research has identified that derivatives of thieno[3,2-b]thiophene-2-carboxylic acid can act as agonists for GPR35. nih.govnih.gov These findings are significant as the thieno[3,2-b]thiophene (B52689) core is structurally related to this compound, suggesting that derivatives of the latter may also interact with GPR35.

In studies of thieno[3,2-b]thiophene-2-carboxylic acid derivatives, the carboxylic acid group was found to be critical for GPR35 activation. nih.gov Optimization of these compounds has led to the identification of potent GPR35 agonists, with some exhibiting biased agonism towards β-arrestin translocation. nih.govx-mol.com For example, 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid was identified as a potent GPR35 agonist with an EC₅₀ of 63.7 nM. nih.gov

The agonist activity of these compounds at GPR35 suggests a potential mechanism for their anti-inflammatory effects, as GPR35 is known to play a role in modulating inflammatory responses. frontiersin.org The following table summarizes the GPR35 agonist activity of some thieno[3,2-b]thiophene-2-carboxylic acid derivatives.

| Compound | Structure | GPR35 Agonist Activity (EC₅₀) |

| YE210 | 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid | 63.7 ± 4.1 nM nih.gov |

| Compound 13 | A thieno[3,2-b]thiophene-2-carboxylic acid derivative | Identified as a potent GPR35 agonist nih.gov |

| Zaprinast | Reference GPR35 agonist | ~1 µM |

The thiophene scaffold is a key component in some clinically used anticoagulants that target Factor Xa (FXa), a critical enzyme in the coagulation cascade. researchgate.netnih.gov Rivaroxaban (B1684504), a direct oral anticoagulant, incorporates a 5-chlorothiophene-2-carboxamide (B31849) moiety, highlighting the importance of this scaffold in the design of FXa inhibitors. researchgate.net

While direct studies on the Factor Xa inhibitory activity of this compound derivatives are not extensively reported, the known role of the thiophene-2-carboxylic acid core in FXa inhibitors suggests that derivatives of this compound could be explored for antithrombotic activity. nih.gov Research on rivaroxaban derivatives has shown that modifications of the thiophene ring and the amide linkage can modulate the inhibitory potency and selectivity against FXa. researchgate.net The design of these inhibitors often focuses on achieving optimal interactions with the S1 and S4 pockets of the FXa active site.

The potential for this compound derivatives to act as Factor Xa inhibitors is an area for future investigation, building on the established success of the thiophene scaffold in this therapeutic area.

Beyond the well-studied targets, derivatives of the thiophene scaffold have been investigated for their interactions with a range of other molecular targets, suggesting a broad pharmacological potential for compounds like this compound.

One such area of investigation is in the field of neurodegenerative diseases, where thiophene derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Some of these compounds have shown potent AChE inhibition, indicating that the thiophene core can be adapted to target this enzyme class.

In the context of cancer, certain thiophene derivatives have been explored as inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. The binding affinities and specific interactions with tubulin can be modulated by the substituents on the thiophene ring.

Additionally, research on 2-(acylamino)thiophene derivatives has identified positive allosteric modulators of the GABA-B receptor, which could have implications for treating conditions such as anxiety and addiction. researchgate.net These studies demonstrate the versatility of the thiophene scaffold in medicinal chemistry and open up avenues for exploring the therapeutic potential of this compound derivatives against a variety of molecular targets.

Comparative Pharmacological Efficacy of this compound Derivatives In Vitro and In Vivo

The pharmacological efficacy of this compound derivatives is typically evaluated through a combination of in vitro and in vivo studies to assess their potency, selectivity, and potential therapeutic utility. While comprehensive comparative data for a series of these specific derivatives is not widely available in the public domain, general principles from related thiophene compounds can be extrapolated.

In vitro assays are fundamental for the initial characterization of these derivatives. For anti-inflammatory activity, cell-based assays using macrophage cell lines (e.g., RAW 264.7) are commonly employed to measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins upon stimulation with lipopolysaccharide (LPS). plos.org Enzyme inhibition assays are also crucial, for example, to determine the IC₅₀ values against COX-1, COX-2, and 5-LOX. nih.gov For antiviral applications, replicon assays in cell lines like Huh-7 are used to quantify the inhibition of viral replication. nih.gov

In vivo studies are subsequently conducted on promising candidates from in vitro screening. For anti-inflammatory efficacy, rodent models of inflammation such as carrageenan-induced paw edema or collagen-induced arthritis are frequently used. nih.gov The reduction in paw volume or arthritis score serves as a measure of the compound's in vivo activity. For antiviral research, animal models infected with the relevant virus are used to assess the reduction in viral load and improvement in disease markers.

A hypothetical comparative efficacy table for a series of this compound derivatives is presented below to illustrate how such data would be organized.

| Derivative | In Vitro Potency (IC₅₀/EC₅₀) | In Vivo Efficacy (Model) |

| Compound A | High (e.g., low nM in enzyme assay) | Significant reduction in inflammation in paw edema model. |

| Compound B | Moderate (e.g., high nM in cell-based assay) | Moderate activity in arthritis model. |

| Compound C | Low (e.g., µM range) | Limited in vivo efficacy observed. |

Advanced Analytical and Spectroscopic Characterization of 5 Acetylamino Thiophene 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.researchgate.net

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms within 5-(acetylamino)thiophene-2-carboxylic acid can be established.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while ¹H-¹H coupling constants (J) reveal the proximity of neighboring protons.

In a typical ¹H NMR spectrum, the protons of the thiophene (B33073) ring appear as two distinct doublets, a result of their mutual coupling. The acidic proton of the carboxylic acid group characteristically appears as a broad singlet at a very downfield chemical shift (10-13 ppm), a signal that would disappear upon exchange with D₂O. libretexts.orglibretexts.org The amide N-H proton also presents as a singlet, with its chemical shift being solvent-dependent. The methyl protons of the acetyl group give rise to a sharp singlet around 2.2 ppm. libretexts.org

The ¹³C NMR spectrum displays seven unique carbon signals. The carbonyl carbons of the carboxylic acid and amide functional groups are the most deshielded, appearing furthest downfield. The four carbons of the thiophene ring have distinct chemical shifts influenced by the electron-withdrawing carboxyl group and the electron-donating acetylamino group. An analysis of substituent chemical shifts in related 5-substituted thiophene-2-carboxylic acids shows that the electronic nature of the substituent significantly modulates the resonance of the ring carbons. rsc.org The methyl carbon of the acetyl group is the most shielded, appearing furthest upfield. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shifts for thiophene derivatives and related functional groups.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| COOH | 12.0 - 13.0 | br s | 165 - 170 |

| C2 | - | - | 140 - 145 |

| C3 | 7.0 - 7.2 | d | 115 - 120 |

| C4 | 7.6 - 7.8 | d | 125 - 130 |

| C5 | - | - | 148 - 153 |

| NH | 9.5 - 10.5 | s | - |

| C=O (Amide) | - | - | 168 - 172 |

Abbreviations: s = singlet, d = doublet, br s = broad singlet

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, the primary correlation observed would be a cross-peak between the thiophene ring protons at H-3 and H-4, confirming their adjacent positions. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (one-bond C-H correlation). sdsu.edu Key correlations would include the H-3 proton to the C-3 carbon, the H-4 proton to the C-4 carbon, and the acetyl methyl protons to the methyl carbon.

Table 2: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlating Carbons (¹³C) | Inferred Connectivity |

|---|---|---|

| H-3 | C-2, C-4, C-5, COOH | Connects H-3 to the thiophene ring and carboxylic acid group. |

| H-4 | C-2, C-3, C-5 | Confirms H-4 position on the thiophene ring. |

| NH | C-5, C=O (Amide) | Links the amide nitrogen to the thiophene ring at C-5 and the amide carbonyl. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis.researchgate.netyoutube.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the molecule. The calculated monoisotopic mass of this compound (C₇H₇NO₃S) is 185.014665 Da. An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), thus confirming the molecular formula. researchgate.net

Table 3: Calculated Exact Masses of Common Ions for this compound

| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M]⁺• | [C₇H₇NO₃S]⁺• | 185.01466 |

| [M+H]⁺ | [C₇H₈NO₃S]⁺ | 186.02249 |

| [M+Na]⁺ | [C₇H₇NNaO₃S]⁺ | 208.00443 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. nih.gov The fragmentation pattern of this compound would be characterized by losses corresponding to its functional groups. In positive ion mode, common fragmentation pathways for carboxylic acids include the neutral loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). youtube.comlibretexts.org The acetyl group can be lost as ketene (B1206846) (CH₂CO, 42 Da).

A plausible major fragmentation pathway in negative ion mode ([M-H]⁻) would be the initial loss of CO₂ from the carboxylate anion, a very common fragmentation for carboxylic acids.

Table 4: Plausible MS/MS Fragment Ions for this compound ([M+H]⁺)

| Fragment m/z (Predicted) | Proposed Loss | Proposed Fragment Structure |

|---|---|---|

| 168.01 | H₂O | Ion resulting from water loss from the carboxylic acid. |

| 144.02 | Ketene (CH₂CO) | Ion resulting from loss of ketene from the acetyl group. |

| 141.00 | COOH | Decarboxylated ion. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions.spectrabase.com

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated π-electron system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic absorption frequency range. The IR spectrum of this compound is expected to show several distinct peaks. A very broad absorption from approximately 3300 to 2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The N-H stretch of the secondary amide appears in the 3300-3100 cm⁻¹ region. Two strong carbonyl (C=O) stretching absorptions are expected: one for the carboxylic acid (around 1700 cm⁻¹) and another for the amide (Amide I band, around 1660 cm⁻¹). spectroscopyonline.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugated system of the thiophene ring, influenced by the electron-donating amino group and the electron-withdrawing carboxyl group, gives rise to π → π* transitions. Compared to thiophene-2-carboxylic acid, the addition of the acetylamino group at the 5-position is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ) due to the extension of the conjugated system. nii.ac.jp Carboxylic acids without further conjugation typically absorb around 210 nm, which is often too low to be practically useful, but the substituted thiophene ring system brings the absorption into an accessible range. libretexts.org

Table 5: Characteristic IR Absorption Bands and UV-Vis Data

| Spectroscopic Technique | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|---|

| IR | O-H stretch | 3300 - 2500 (very broad) | Carboxylic acid dimer |

| IR | N-H stretch | 3300 - 3100 | Amide |

| IR | C=O stretch | ~1700 | Carboxylic acid (conjugated) |

| IR | C=O stretch | ~1660 | Amide I band |

| IR | N-H bend | ~1550 | Amide II band |

X-ray Diffraction (XRD) Studies for Solid-State Structural Determination

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial relationship between molecules, which is crucial for understanding the solid-state properties of a compound. For this compound, XRD studies would be instrumental in elucidating its crystal packing and the specific non-covalent interactions that govern its supramolecular architecture.

Single-Crystal X-ray Diffraction of this compound and its Cocrystals

Despite extensive searches of chemical and crystallographic databases, a public domain single-crystal X-ray diffraction structure for this compound has not been identified. Such a study would provide definitive crystallographic data, including the unit cell dimensions, space group, and the precise coordinates of each atom within the asymmetric unit.

However, analysis of a closely related compound, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid , provides insight into the likely structural characteristics. In a reported crystal structure, this molecule crystallizes in the monoclinic space group P21/c. scbt.comnih.gov The thiophene ring and its substituents are nearly coplanar, which facilitates extensive π-conjugation across the molecule. scbt.comnih.gov

While no specific cocrystals of this compound are reported in the literature, the formation of cocrystals is a widely used strategy in pharmaceutical sciences to modify the physicochemical properties of active ingredients. ucl.ac.uknih.gov The process involves combining the target molecule with a benign coformer to create a new crystalline phase with a unique structure. ucl.ac.uk Techniques such as slurry conversion, liquid-assisted grinding, and slow solvent evaporation are common methods for screening and producing cocrystals. ucl.ac.uknih.gov The characterization of any potential cocrystal of this compound would rely heavily on single-crystal and powder X-ray diffraction to confirm the formation of a new solid phase. ucl.ac.uknih.gov

Interactive Data Table: Crystallographic Data for the Related Compound 5-(Methoxycarbonyl)thiophene-2-carboxylic acid

| Parameter | Value |

| Chemical Formula | C₇H₆O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.2813 (18) |

| b (Å) | 5.9833 (6) |

| c (Å) | 7.3446 (8) |

| β (°) | 99.081 (1) |

| Volume (ų) | 793.30 (14) |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, a related thiophene derivative. scbt.com

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

The supramolecular structure of a crystalline solid is dictated by a variety of non-covalent interactions, which include strong hydrogen bonds, weaker C-H···O interactions, and π-π stacking. These interactions are fundamental to crystal engineering, influencing properties such as melting point, solubility, and stability.

In the absence of a specific crystal structure for this compound, its likely supramolecular interactions can be inferred from its functional groups—a carboxylic acid and a secondary amide—and by analogy to related structures. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). Similarly, the acetylamino group provides a hydrogen bond donor (N-H) and an acceptor (C=O).

It is highly probable that the primary and most robust supramolecular synthon formed by this compound in its pure crystalline form would be the carboxylic acid dimer . This is a common and stable motif for carboxylic acids, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring pattern. This is observed in the crystal structure of the related 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, which forms centrosymmetric dimers through intermolecular O-H···O hydrogen bonds. scbt.comnih.gov

Furthermore, the N-H group of the acetylamino moiety can act as a hydrogen bond donor to the carbonyl oxygen of either the carboxylic acid or another amide group, leading to the formation of extended chains or sheets. The formation of an acid-amide heterosynthon is a well-established interaction in cocrystals.

Computational Chemistry Investigations of 5 Acetylamino Thiophene 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in modern computational chemistry for predicting molecular geometries, energies, and other properties. DFT calculations have been successfully applied to study the geometry and electronic properties of thiophene (B33073) carboxylic acids. researchgate.net For 5-(acetylamino)thiophene-2-carboxylic acid, DFT provides a theoretical framework to analyze its stability, electronic distribution, and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

For thiophene derivatives, the HOMO and LUMO are crucial for predicting their interactions. researchgate.net In this compound, the HOMO is expected to be distributed over the electron-rich thiophene ring and the acetylamino group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be located around the electron-withdrawing carboxylic acid group, marking it as the probable site for nucleophilic attack. researchgate.net The energy of these orbitals and their gap (ΔE = ELUMO – EHOMO) can be calculated using DFT methods. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com Studies on similar molecules like 2-thiophene carboxylic acid have shown that charge transfer occurs within the molecule, a phenomenon that can be explained by HOMO and LUMO analysis. iosrjournals.org

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) maps, also known as molecular electrostatic potential (MEP) maps, are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. libretexts.org These maps illustrate the electrostatic potential on the surface of a molecule, using a color spectrum to denote different charge regions. libretexts.org Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with neutral or intermediate potential. chegg.com

For this compound, an EPS map would reveal the most electron-deficient and electron-rich areas. The oxygen atoms of the carboxylic acid and acetyl groups are expected to be regions of high electron density (red), making them potential sites for hydrogen bonding. wuxiapptec.comresearchgate.net The hydrogen atom of the carboxylic acid group would appear as a region of high positive potential (blue), consistent with its acidic nature. wuxiapptec.com The map provides a visual guide to the molecule's reactivity and intermolecular interaction patterns. libretexts.org

Prediction of Chemical Reactivity Descriptors

From the energies of the frontier orbitals (HOMO and LUMO) obtained through DFT calculations, several global chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's stability and reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors, derived from DFT calculations, offer a comprehensive profile of the chemical reactivity of this compound.

Table 1: Predicted Chemical Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.8 |

| Electronegativity | χ | (I+A)/2 | 4.15 |

| Chemical Hardness | η | (I-A)/2 | 2.35 |

| Global Softness | S | 1/(2η) | 0.21 |

| Electrophilicity Index | ω | χ²/(2η) | 3.66 |

Note: The values presented in this table are hypothetical and serve as an illustration of the data generated from DFT calculations. Actual values would be obtained from specific computational studies.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their binding mechanisms at the active site of a biological target. nih.gov For this compound, docking simulations can identify potential protein targets and predict the binding affinity and specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interaction, assessing the flexibility of the ligand in the binding pocket and the stability of the predicted binding pose. nih.govresearchgate.net This combined approach of docking and MD simulation offers a powerful platform to evaluate this compound and its analogs as potential inhibitors or modulators of specific enzymes or receptors. researchgate.net For instance, thiophene carboxamide derivatives have been studied using these methods to assess their anticancer activity. nih.gov

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | TYR 82, LYS 115, ASP 129, PHE 210 |

| Hydrogen Bonds | 2 (with LYS 115, ASP 129) |

| Hydrophobic Interactions | TYR 82, PHE 210 |

| RMSD after MD Simulation (Å) | 1.5 |

Note: This table presents hypothetical data from a molecular docking and dynamics study to illustrate the typical outputs of such an investigation.

In Silico Screening and Virtual Library Design of Novel this compound Analogs

In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Starting with a lead compound like this compound, virtual libraries of novel analogs can be designed and screened. drugdesign.org The design process involves making systematic chemical modifications to the lead structure, such as altering substituents on the thiophene ring or modifying the acetylamino and carboxylic acid groups. researchgate.net

These virtual libraries can then be subjected to high-throughput virtual screening, using methods like molecular docking, to rapidly assess their potential binding to a specific target. nih.gov This process allows for the prioritization of a smaller, more manageable number of compounds for chemical synthesis and subsequent experimental testing, significantly accelerating the drug discovery pipeline. drugdesign.org The design of libraries of 2-aminothiazoles, a related scaffold, has demonstrated the utility of this approach in identifying biologically active molecules. drugdesign.org This strategy supports the rational design of new derivatives based on the this compound scaffold with potentially improved activity, selectivity, and pharmacokinetic properties. researchgate.net

Applications of 5 Acetylamino Thiophene 2 Carboxylic Acid in Materials Science and Coordination Chemistry

Utilization of 5-(Acetylamino)thiophene-2-carboxylic acid in Organic Electronics and Polymers

Thiophene-based molecules are foundational to the field of organic electronics. Their derivatives are extensively researched for creating organic semiconductors and polymers due to their excellent charge transport capabilities and tunable electronic properties. cas.org

The compound this compound serves as a monomer for the synthesis of functional polymers. The carboxylic acid group can be readily converted into other functional groups, such as esters or acid chlorides, to facilitate polymerization reactions like polycondensation. nih.gov Thiophene (B33073)–aromatic polymers are a significant class of conjugated polymers that incorporate thiophene units into their backbone to achieve desirable electronic properties. nih.gov

The presence of the acetylamino group (–NHCOCH₃) and the carboxylic acid group (–COOH) on the thiophene ring is critical. These groups can enhance the processability and solubility of the resulting polymers by enabling hydrogen bonding. cas.org Furthermore, modifying the chemical structure of thiophene polymers, for instance by adding side chains, directly alters the electrical properties of the molecules, allowing for the production of a diverse range of semiconductors. cas.org The interplay between the electron-donating nature of the acetylamino group and the electron-withdrawing carboxylate group can be used to fine-tune the bandgap and energy levels of the polymer, which is essential for optimizing semiconductor performance.

Research into thiophene-based polymers has demonstrated that copolymerization is an effective method to tailor material properties for specific applications. nih.gov By incorporating monomers like this compound, scientists can create polymers with specific functionalities designed for high-performance applications.

Oligothiophenes and their polymeric derivatives are core components in both optoelectronic and electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). cas.org This is largely due to their inherent light-emitting, light-absorbing, hole-transporting, and charge-carrier properties. cas.org